molecular formula C17H16ClN3 B15082590 2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15082590
M. Wt: 297.8 g/mol
InChI Key: ARRBGEGHOMQGRB-UHFFFAOYSA-N
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Description

2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable alkylating agent, followed by chlorination and subsequent cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of heterocyclic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is not well-understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a butyl group and a chloro group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16ClN3

Molecular Weight

297.8 g/mol

IUPAC Name

2-butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C17H16ClN3/c1-3-4-7-12-11(2)13(10-19)17-20-14-8-5-6-9-15(14)21(17)16(12)18/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

ARRBGEGHOMQGRB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)Cl

Origin of Product

United States

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